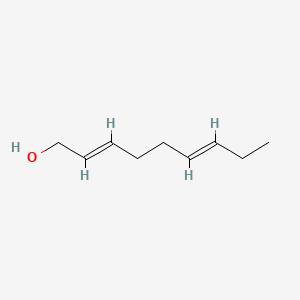
2,6-Nonadien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Nonadien-1-ol is an organic compound with the molecular formula C9H14O. It is a type of unsaturated alcohol characterized by the presence of two double bonds in the 2nd and 6th positions of the nonane chain. This compound is known for its distinct aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Nonadien-1-ol typically involves the use of starting materials such as nonadienal or nonadienyl acetate. One common method is the reduction of (2E,6E)-nona-2,6-dienal using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Nonadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2E,6E)-nona-2,6-dienal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2E,6E)-nona-2,6-diene using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (2E,6E)-nona-2,6-dienyl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (2E,6E)-nona-2,6-dienal
Reduction: (2E,6E)-nona-2,6-diene
Substitution: (2E,6E)-nona-2,6-dienyl chloride
Scientific Research Applications
2,6-Nonadien-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance industry for its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 2,6-Nonadien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-Farnesol: A sesquiterpene alcohol with similar structural features but a longer carbon chain.
(3S,6E)-Nerolidol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.
Uniqueness
2,6-Nonadien-1-ol is unique due to its specific double bond positions and shorter carbon chain compared to other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
5820-89-3 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2E,6E)-nona-2,6-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+ |
InChI Key |
AMXYRHBJZOVHOL-DYWGDJMRSA-N |
SMILES |
CCC=CCCC=CCO |
Isomeric SMILES |
CC/C=C/CC/C=C/CO |
Canonical SMILES |
CCC=CCCC=CCO |
density |
0.860-0.880 |
Key on ui other cas no. |
28069-72-9 7786-44-9 5820-89-3 |
physical_description |
White to yellowish liquid; powerful, green, vegetable |
Pictograms |
Irritant |
solubility |
Insoluble in water soluble (in ethanol) |
Synonyms |
2,6-nonadien-1-ol nona-2,6-dien-1-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1239196.png)
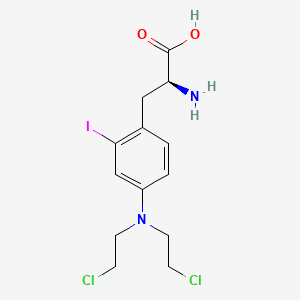

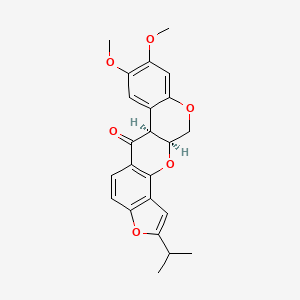
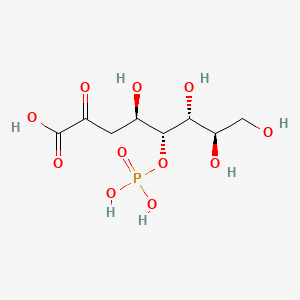
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
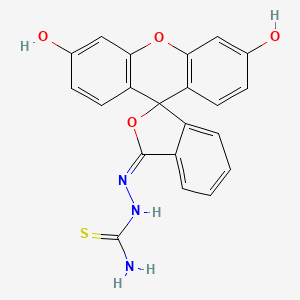
![[(1R,2R,3S,4R,7S,9R,10R,12R,15R)-4,12-diacetyloxy-15-[(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1239208.png)

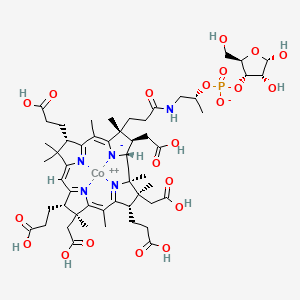
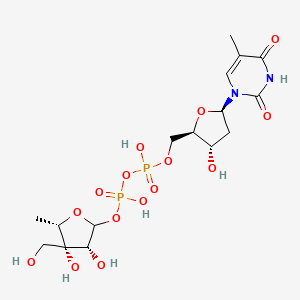


![1-(2-chloroethyl)-1-nitroso-3-[(3R,4R,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]urea](/img/structure/B1239216.png)
